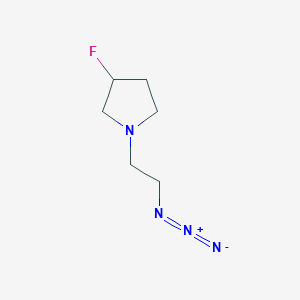
1-(2-Azidoethyl)-3-fluoropyrrolidine
Overview
Description
1-(2-Azidoethyl)-3-fluoropyrrolidine is an organic compound that features both azide and fluorine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Azidoethyl)-3-fluoropyrrolidine typically involves the reaction of 3-fluoropyrrolidine with 2-azidoethyl reagents. One common method includes the use of azidoethyl transfer reagents such as 2-azidoethyl-4-methyl benzenesulfonate or 2-azidoethyl-methylsulfonate . The reaction is usually carried out under mild conditions with a base like potassium carbonate at elevated temperatures (e.g., 90°C) for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety protocols are in place due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Azidoethyl)-3-fluoropyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through click chemistry.
Cycloaddition Reactions: The azide group can react with alkynes in the presence of a copper catalyst to form 1,2,3-triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Copper Catalysts: Used in click chemistry for azide-alkyne cycloaddition.
Reducing Agents: Such as lithium aluminum hydride for azide reduction.
Bases: Potassium carbonate is commonly used in substitution reactions.
Major Products:
Triazoles: Formed through click chemistry reactions.
Amines: Formed through the reduction of the azide group.
Scientific Research Applications
1-(2-Azidoethyl)-3-fluoropyrrolidine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Used in the synthesis of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Azidoethyl)-3-fluoropyrrolidine largely depends on the specific reactions it undergoes. In click chemistry, the azide group reacts with alkynes to form triazoles, which can then interact with various biological targets . The fluorine atom can also influence the compound’s reactivity and interactions due to its electronegativity and ability to form strong bonds.
Comparison with Similar Compounds
- 1-(2-Azidoethyl)-pyrazole
- 1-(2-Azidoethyl)-imidazole
- 1-(2-Azidoethyl)-1,2,3-triazole
- 1-(2-Azidoethyl)-1,2,4-triazole
- 1-(2-Azidoethyl)-tetrazole
Uniqueness: 1-(2-Azidoethyl)-3-fluoropyrrolidine is unique due to the presence of both azide and fluorine groups. The azide group allows for versatile chemical reactions, while the fluorine atom can enhance the compound’s stability and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(2-azidoethyl)-3-fluoropyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FN4/c7-6-1-3-11(5-6)4-2-9-10-8/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOFFMAXCQBPJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















